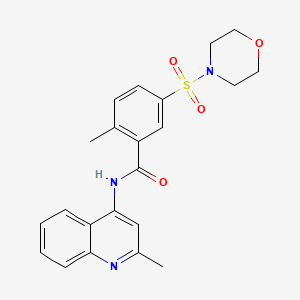![molecular formula C22H18Cl2N2O3 B7464879 [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders.
Wirkmechanismus
The precise mechanism of action of [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate is not well understood. However, it is believed to exert its effects by modulating the activity of multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include increasing levels of acetylcholine, reducing levels of amyloid beta, and protecting against oxidative stress and inflammation. [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate has also been shown to improve mitochondrial function and increase cellular energy production, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate has been extensively studied in preclinical models, which has provided a wealth of data on its potential therapeutic effects. However, one limitation of [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate is that its mechanism of action is not well understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, the mixed results from clinical trials in humans suggest that [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate may not be effective in all patient populations.
Zukünftige Richtungen
There are several future directions for research on [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate. One area of focus is to better understand its mechanism of action and how it exerts its neuroprotective effects. This could involve studying its effects on specific neurotransmitter systems or investigating its antioxidant and anti-inflammatory properties. Another direction is to explore its potential therapeutic effects in other neurological disorders, such as multiple sclerosis or traumatic brain injury. Additionally, further clinical trials in humans are needed to determine the efficacy of [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate in specific patient populations.
Synthesemethoden
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate can be synthesized using a multistep process that involves the reaction of 3,5-dichloroaniline with acetic anhydride to form 3,5-dichloro-N-acetylaniline. This intermediate is then reacted with 9-amino-1,2,3,4-tetrahydroacridine-1-carboxylic acid to form [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate. The overall synthesis method is relatively simple and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate has been shown to improve cognitive function, reduce motor deficits, and protect against neuronal damage. However, clinical trials in humans have yielded mixed results, with some studies showing no significant benefit and others showing modest improvements in cognitive function.
Eigenschaften
IUPAC Name |
[2-(3,5-dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3/c23-13-9-14(24)11-15(10-13)25-20(27)12-29-22(28)21-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)21/h1,3,5,7,9-11H,2,4,6,8,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEDNLPYXWSTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

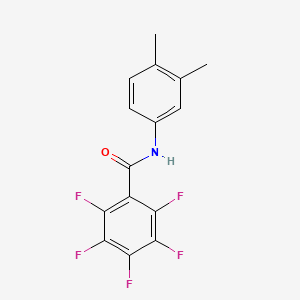
![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)
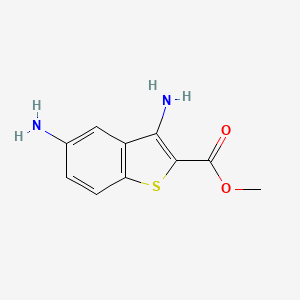
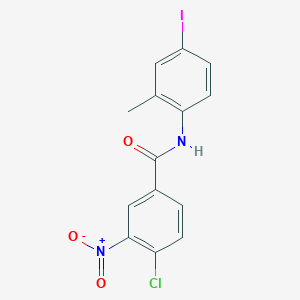
![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)
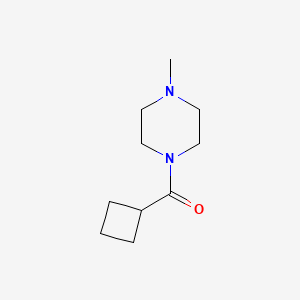
![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)
